molecular formula C11H9NO B12304219 4-Hydroxy-3-phenylpyridine

4-Hydroxy-3-phenylpyridine

Cat. No.: B12304219
M. Wt: 171.19 g/mol
InChI Key: LFXDDUCUKGFLFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 3-phenylpyridine with hydroxylating agents under controlled conditions. For instance, the use of manganese dioxide as an oxidizing agent can facilitate the hydroxylation of 3-phenylpyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-3-phenylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-phenylpyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3-phenylpyridine is unique due to the specific positioning of the hydroxyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

3-phenyl-1H-pyridin-4-one

InChI

InChI=1S/C11H9NO/c13-11-6-7-12-8-10(11)9-4-2-1-3-5-9/h1-8H,(H,12,13)

InChI Key

LFXDDUCUKGFLFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=CC2=O

Origin of Product

United States

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